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Abstract

Pyruvate Carboxylase (PC) is a critical enzyme in intermediary metabolism, catalyzing the ATP-
dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is vital for
replenishing the tricarboxylic acid (TCA) cycle and providing precursors for gluconeogenesis
and lipogenesis. Dysregulation of PC activity has been implicated in various diseases,

including cancer and type 2 diabetes, making it an attractive target for therapeutic intervention.
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of
a novel class of PC inhibitors, the a-hydroxycinnamic acids, with a specific focus on the potent
inhibitor, Pyruvate Carboxylase-IN-4 (PC-IN-4). This document summarizes quantitative
inhibitory data, details the experimental protocols for inhibitor synthesis and evaluation, and
visualizes key biochemical pathways and experimental workflows.

Introduction to Pyruvate Carboxylase

Pyruvate carboxylase is a biotin-dependent mitochondrial enzyme that plays a pivotal role in
cellular metabolism. The enzyme is a tetramer, with each subunit containing a biotin
carboxylation (BC) domain, a carboxyltransferase (CT) domain, a biotin carboxyl carrier protein
(BCCP) domain, and an allosteric regulatory domain. The catalytic mechanism involves two
half-reactions that occur at spatially distinct active sites. In the first step, bicarbonate is
activated by ATP in the BC domain to carboxylate the biotin cofactor. The carboxylated biotin
then translocates to the CT domain, where the carboxyl group is transferred to pyruvate to form
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oxaloacetate. Given its central role in metabolism, the development of specific and potent PC
inhibitors is of significant interest for studying its physiological functions and for potential
therapeutic applications.

Pyruvate Carboxylase-IN-4 and its Analogs: A
Structure-Activity Relationship (SAR) Study

A series of a-keto acids and a-hydroxycinnamic acids were synthesized and evaluated as
inhibitors of Staphylococcus aureus pyruvate carboxylase (SaPC). The lead compound,
Pyruvate Carboxylase-IN-4 (also referred to as compound 8v), emerged from a structure-
based drug design approach.

Chemical Structure of Pyruvate Carboxylase-IN-4
Pyruvate Carboxylase-IN-4 is chemically known as 2-hydroxy-3-(quinolin-2-yl)propenoic acid.

Molecular Formula: C12HoNOs Molecular Weight: 215.21 g/mol CAS Number: 2369048-06-4

Quantitative SAR Data

The inhibitory activities of the synthesized a-keto acids (Series 7) and a-hydroxycinnamic acids
(Series 8) against SaPC were determined using a malate dehydrogenase (MDH) coupled
assay. The results are summarized in the tables below.

Table 1: Structure-Activity Relationship of a-Keto Acid Analogs (Series 7)
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Compound R Group ICs0 (M)
7a Phenyl > 1000
b 4-Fluorophenyl > 1000
7c 4-Chlorophenyl 750 £ 50
7d 4-Bromophenyl 500 + 100
7e 4-lodophenyl 300 £ 50
7f 4-Methylphenyl > 1000
79 4-Nitrophenyl 150 + 20
7h 4-Methoxyphenyl > 1000

7i Naphth-2-yl 100 + 10
7j Thiophen-2-yl > 1000

Table 2: Structure-Activity Relationship of a-Hydroxycinnamic Acid Analogs (Series 8)
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Compound R Group ICs0 (M)
8a Phenyl 500 £ 100
8b 4-Fluorophenyl 300 £ 50
8c 4-Chlorophenyl 200 £ 30
8d 4-Bromophenyl 150 + 20
8e 4-lodophenyl 100+ 10
8f 4-Methylphenyl 400 £ 50
89 4-Nitrophenyl > 1000
8h 4-Methoxyphenyl 600 + 100
8i Naphth-2-yl 505
8j Thiophen-2-yl 800 =100
8k 4-(Trifluoromethyl)phenyl 130 + 20
8l 3-Chlorophenyl 100 + 15
8m 3-Bromophenyl 80+ 10
8n 3-lodophenyl 608
8o 2-Chlorophenyl 250 £ 40
8p 2-Bromophenyl 200 + 30
8q 2-lodophenyl 150 + 20
8r Quinolin-4-yl 203
8s Quinolin-3-yl 30+4
8t Quinolin-6-yl 15+2
3,3'-(1,4-phenylene)bis(2-
su hydrf)xypfope:oic a)cid)( 30=10
8v (PC-IN-4) Quinolin-2-yl 43+15
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SAR Analysis and Key Findings

e a-Hydroxycinnamic Acids vs. a-Keto Acids: The a-hydroxycinnamic acid scaffold (Series 8)
generally demonstrated superior inhibitory potency compared to the corresponding a-keto
acids (Series 7). This suggests that the hydroxyl group plays a crucial role in binding to the
enzyme's active site.

» Effect of Aryl Substituents:

o Halogens: For both series, increasing the size of the halogen substituent at the para-
position of the phenyl ring (F < Cl < Br <) resulted in a progressive increase in inhibitory
activity. This indicates a potential hydrophobic interaction or a favorable steric fit within the
binding pocket.

o Positional Isomers: For halogenated analogs in Series 8, the order of potency was
generally para > meta > ortho. This highlights the importance of the substituent's position
for optimal interaction with the enzyme.

o Electron-donating vs. Electron-withdrawing Groups: No clear correlation was observed
between the electronic nature of the para-substituent and inhibitory activity. For instance,
the strongly electron-withdrawing nitro group in 8g resulted in a loss of activity, while the
trifluoromethyl group in 8k conferred moderate potency.

o Extended Aromatic Systems: Larger aromatic systems, such as naphthyl (8i) and quinolinyl
(8r-v), generally led to a significant enhancement in inhibitory activity. This suggests the
presence of a larger hydrophobic pocket in the active site that can accommodate these
extended structures.

e Quinoline Isomers: Among the quinolinyl derivatives, the position of the nitrogen atom and
the point of attachment to the propenoic acid backbone significantly influenced potency. The
quinolin-2-yl (8v), quinolin-6-yl (8t), and quinolin-4-yl (8r) analogs were among the most
potent single-scaffold inhibitors.

« Bivalent Inhibitor: The bivalent compound 8u, designed to potentially span two binding sites,
exhibited the highest potency in the series, suggesting a dimeric or multimeric binding mode
might be achievable.
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e Pyruvate Carboxylase-IN-4 (8v): This compound demonstrated a potent ICso 0f 4.3 £ 1.5
MM. Further kinetic analysis revealed it to be a competitive inhibitor with respect to pyruvate
(Ki = 0.74 uM) and a mixed-type inhibitor with respect to ATP, indicating that it targets the
carboxyltransferase (CT) domain of pyruvate carboxylase.[1]

Experimental Protocols

General Synthesis of a-Hydroxycinnamic Acids (Series
8)

The a-hydroxycinnamic acids were synthesized from the corresponding aldehydes via a two-

step procedure involving a Knoevenagel-Doebner condensation followed by hydrolysis.

e To a solution of the appropriate aldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10
mL), add piperidine (0.1 eq).

» Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction
progress by TLC.

o After completion, cool the reaction mixture to room temperature and pour it into a mixture of
ice and concentrated hydrochloric acid to precipitate the product.

« Filter the solid, wash with cold water, and dry under vacuum to yield the crude cinnamic acid
derivative.

e Suspend the crude cinnamic acid derivative (1.0 eq) in a mixture of acetic anhydride and a
catalytic amount of red phosphorus.

e Add bromine (1.1 eq) dropwise at room temperature and then heat the mixture to 60-70 °C
for 2-3 hours.

o Cool the reaction mixture and pour it into water to hydrolyze the anhydride and precipitate
the a-bromo acid.

« Filter the solid, wash with water, and then dissolve it in a solution of aqueous sodium
hydroxide (2 M).
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» Heat the basic solution to reflux for 1-2 hours to effect the hydrolysis of the bromide to the

hydroxyl group.

» Cool the solution and acidify with concentrated hydrochloric acid to precipitate the final a-

hydroxycinnamic acid.

« Filter the product, wash with cold water, and recrystallize from an appropriate solvent (e.g.,
ethanol/water) to obtain the pure compound.

Pyruvate Carboxylase Inhibition Assay

The inhibitory activity of the compounds was determined using a continuous-wave, coupled-

enzyme assay that monitors the oxidation of NADH at 340 nm. The production of oxaloacetate

by pyruvate carboxylase is coupled to its reduction to malate by malate dehydrogenase (MDH),

with the concomitant oxidation of NADH.

Assay Buffer: 100 mM HEPES, pH 7.8, 100 mM KCI, 5 mM MgClz, 0.25 mM NADH, 10 U/mL
malate dehydrogenase.

Substrate Solution: A mixture of ATP and sodium pyruvate in assay buffer.

Enzyme Solution: Purified S. aureus pyruvate carboxylase in a suitable storage buffer.
Inhibitor Solutions: Serial dilutions of the test compounds in DMSO.

In a 96-well microplate, add 180 uL of the assay buffer to each well.

Add 2 pL of the inhibitor solution (or DMSO for control) to the respective wells.

Add 10 pL of the enzyme solution and incubate for 5 minutes at 25 °C.

Initiate the reaction by adding 10 L of the substrate solution (final concentrations of 2.5 mM
ATP and 5 mM pyruvate).

Immediately monitor the decrease in absorbance at 340 nm for 10 minutes at 25 °C using a
microplate reader.

Calculate the initial reaction rates from the linear portion of the kinetic trace.
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« Determine the percent inhibition for each compound concentration and calculate the ICso
values by fitting the data to a dose-response curve.
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Caption: Role of Pyruvate Carboxylase in Metabolism and its Inhibition.

Experimental Workflow
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Caption: Workflow for Synthesis and Evaluation of PC-IN-4.
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Caption: Competitive Inhibition of Pyruvate Carboxylase by PC-IN-4.

Conclusion

The a-hydroxycinnamic acid scaffold represents a promising starting point for the development
of potent and selective pyruvate carboxylase inhibitors. The structure-activity relationship
studies have revealed key structural features that govern inhibitory activity, with Pyruvate
Carboxylase-IN-4 emerging as a lead compound. Its competitive mode of inhibition with
respect to pyruvate confirms its interaction with the carboxyltransferase domain. This detailed
technical guide provides the foundational knowledge for researchers in the field to further
explore this chemical series, optimize inhibitor potency and selectivity, and utilize these
compounds as chemical probes to elucidate the role of pyruvate carboxylase in health and
disease. Future work should focus on obtaining co-crystal structures of these inhibitors with the
enzyme to rationalize the observed SAR and guide the design of next-generation inhibitors with
improved pharmacological properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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